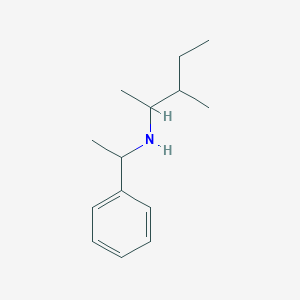

(3-Methylpentan-2-yl)(1-phenylethyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

3-methyl-N-(1-phenylethyl)pentan-2-amine |

InChI |

InChI=1S/C14H23N/c1-5-11(2)12(3)15-13(4)14-9-7-6-8-10-14/h6-13,15H,5H2,1-4H3 |

InChI Key |

PXEVECSHSZZQEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)NC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylpentan 2 Yl 1 Phenylethyl Amine

Reductive Amination Strategies for Secondary Amine Formation

Reductive amination is a highly efficient and widely utilized method for the synthesis of secondary amines. frontiersin.orgrsc.org This process involves the reaction of a carbonyl compound, in this case, 3-methylpentan-2-one, with a primary amine, 1-phenylethylamine (B125046). The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. wikipedia.org This imine intermediate is subsequently reduced in situ to yield the target secondary amine, (3-Methylpentan-2-yl)(1-phenylethyl)amine. nih.gov The key advantage of this one-pot procedure is its high atom economy and the ability to avoid the isolation of the often-unstable imine intermediate. organic-chemistry.org

Catalytic hydrogenation represents a robust and industrially scalable method for the reduction step in a reductive amination sequence. rsc.org This protocol involves the use of molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst. wikipedia.org The reaction between 3-methylpentan-2-one and 1-phenylethylamine is carried out under a hydrogen atmosphere, where the in situ-formed imine is immediately reduced on the catalyst surface. nih.gov

A variety of heterogeneous catalysts are effective for this transformation, with the choice of catalyst influencing reaction conditions and selectivity. youtube.com Palladium on carbon (Pd/C) is a common and versatile catalyst, while platinum-based catalysts (e.g., PtO₂, Adam's catalyst) and Raney nickel are also frequently employed. wikipedia.orgnih.gov These reactions often require elevated pressures and temperatures to achieve reasonable reaction rates and conversions. The primary challenge can be preventing side reactions, such as the reduction of the ketone precursor to the corresponding alcohol (3-methyl-2-pentanol) or hydrogenolysis of the C-N bond in the product, particularly with benzylic amines like 1-phenylethylamine. researchgate.net

Table 1: Catalysts and Conditions for Catalytic Hydrogenation in Reductive Amination

| Catalyst | Hydrogen Source | Typical Pressure | Typical Temperature | Key Characteristics |

| Palladium on Carbon (Pd/C) | H₂ gas | 1 - 50 atm | 25 - 100 °C | Highly efficient; risk of hydrogenolysis with benzylic groups. wikipedia.orgresearchgate.net |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | 1 - 5 atm | 25 - 75 °C | Very active catalyst; generally requires milder conditions than Pd/C. |

| Raney Nickel (Ra-Ni) | H₂ gas | 50 - 100 atm | 75 - 150 °C | Cost-effective; often requires higher temperatures and pressures. nih.gov |

| Transfer Hydrogenation | Formic Acid, Ammonium (B1175870) Formate | Atmospheric | 50 - 110 °C | Avoids the use of high-pressure H₂ gas; reaction driven by decomposition of the hydrogen donor. youtube.comresearchgate.net |

An alternative to catalytic hydrogenation involves the use of chemical reducing agents, specifically metal hydrides, which offer excellent chemoselectivity for the imine intermediate over the starting ketone. wikipedia.org This approach allows the reaction to be performed under milder, non-pressurized conditions. The process still involves the initial condensation of 3-methylpentan-2-one and 1-phenylethylamine, but the reduction is achieved by the addition of a hydride reagent.

Sodium borohydride (B1222165) (NaBH₄) is a common choice, but it can also reduce the starting ketone, potentially lowering the yield of the desired amine. wikipedia.org To overcome this, more selective and milder reducing agents have been developed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for reductive aminations. wikipedia.orgevitachem.com These reagents are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the protonated imine (iminium ion). wikipedia.org This selectivity ensures that the reduction preferentially occurs on the C=N bond, leading to high yields of the secondary amine. organic-chemistry.org The use of NaBH(OAc)₃, in particular, has become widespread due to its high selectivity, operational simplicity, and tolerance of a wide range of functional groups. wikipedia.org

Table 2: Comparison of Hydride Reagents for Imine Reduction

| Reagent | Formula | Reactivity Profile | Typical Conditions | Advantages |

| Sodium Borohydride | NaBH₄ | Reduces imines and ketones. wikipedia.org | Methanol, Ethanol; neutral pH | Cost-effective, readily available. |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines at mildly acidic pH (pH 3-6). evitachem.com | Methanol, Ethanol; requires pH control | High chemoselectivity for imines over carbonyls. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Selectively reduces imines under mild conditions; no pH control needed. wikipedia.org | Dichloromethane, THF | Excellent selectivity, mild, tolerates many functional groups. |

Alkylation-Based Synthetic Routes

While reductive amination is often the preferred method, alkylation-based routes provide an alternative synthetic strategy for forming the C-N bond in (3-Methylpentan-2-yl)(1-phenylethyl)amine. These methods involve the reaction of an amine nucleophile with an alkyl electrophile.

The most straightforward alkylation approach is the direct N-alkylation of 1-phenylethylamine with a suitable alkylating agent derived from 3-methylpentane, such as 2-bromo-3-methylpentane (B3275241) or 3-methylpentan-2-yl tosylate. This reaction is a classic nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide or sulfonate, displacing the leaving group.

However, this method is often plagued by a lack of selectivity. nih.gov The primary amine can be over-alkylated, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. rsc.org The desired secondary amine product is itself a nucleophile and can compete with the starting primary amine for the alkylating agent. Achieving selective mono-alkylation can be challenging and often results in a mixture of products, necessitating difficult chromatographic separation. nih.gov Steric hindrance around the nitrogen of the secondary amine product can sometimes disfavor the second alkylation, but this is not always a reliable control element.

To circumvent the over-alkylation problems associated with direct N-alkylation, sequential or indirect methods can be employed. One such strategy involves a two-step process: acylation followed by reduction. In this approach, 1-phenylethylamine would first be acylated with a suitable carboxylic acid derivative to form an amide. This amide is then reduced to the target secondary amine. However, this route is less direct than reductive amination.

Another sequential approach could involve the alkylation of a protected form of the amine, such as a sulfonamide, followed by deprotection. For example, 1-phenylethylamine could be converted to its tosylamide, which is then alkylated with 2-bromo-3-methylpentane. The resulting N,N-disubstituted sulfonamide can then be deprotected under harsh reducing conditions to yield the secondary amine. While this method offers better control over selectivity, its multi-step nature and the often-difficult deprotection step make it less efficient than modern reductive amination protocols.

Table 3: Comparison of Reductive Amination vs. N-Alkylation for Secondary Amine Synthesis

| Feature | Reductive Amination | Direct N-Alkylation |

| Reactants | Ketone + Amine | Alkyl Halide + Amine |

| Selectivity | Generally high for secondary amine formation. frontiersin.org | Prone to over-alkylation, leading to tertiary and quaternary products. nih.gov |

| Atom Economy | High (byproduct is water). | Lower (byproduct is salt of the leaving group). |

| Number of Steps | Typically a one-pot reaction. | One step, but often requires extensive purification. |

| Common Side Reactions | Reduction of ketone to alcohol. rsc.org | Polyalkylation, elimination of the alkyl halide. |

Enantioselective and Diastereoselective Synthetic Pathways

The structure of (3-Methylpentan-2-yl)(1-phenylethyl)amine contains two chiral centers: one at the benzylic carbon of the 1-phenylethyl group and another at the C2 position of the 3-methylpentan-2-yl group. The synthesis of a single, pure stereoisomer therefore requires careful stereochemical control.

The most common strategy for achieving this is through substrate control, utilizing a chirally pure starting material. 1-Phenylethylamine is readily available in both (R) and (S) enantiopure forms and is a widely used chiral auxiliary. mdpi.com When enantiopure (R)- or (S)-1-phenylethylamine reacts with the prochiral ketone 3-methylpentan-2-one, two diastereomeric imine intermediates are formed. The reduction of this diastereomeric mixture of imines leads to a diastereomeric mixture of the final amine product. The ratio of these diastereomers is determined by the facial selectivity of the nucleophilic attack of the amine on the ketone and the subsequent reduction step. The steric influence of the existing chiral center in the 1-phenylethylamine moiety can direct the approach of the reducing agent, leading to a preferential formation of one diastereomer over the other (diastereoselective reduction).

For higher levels of stereocontrol, asymmetric catalysts can be employed in the reduction step. google.com Chiral transition metal complexes, for instance, based on Iridium or Rhodium, have been developed for the asymmetric hydrogenation of imines. google.com In a catalyst-controlled reaction, a chiral catalyst creates a chiral environment that forces the reduction to occur preferentially on one face of the imine, leading to a high enantiomeric or diastereomeric excess of one stereoisomer, regardless of the initial diastereomeric ratio of the imine intermediates.

Table 4: Strategies for Stereoselective Synthesis

| Strategy | Description | Expected Outcome |

| Substrate Control | Use of an enantiopure starting material, such as (R)-1-phenylethylamine, to induce chirality in the product. mdpi.com | Formation of a mixture of diastereomers, often with one major diastereomer due to steric guidance from the chiral auxiliary. |

| Catalyst Control | Employment of a chiral catalyst (e.g., Ir-f-Binaphane complex) during the hydrogenation of the imine intermediate. google.com | Potential for high diastereomeric excess (d.e.) or enantiomeric excess (e.e.), as the catalyst dictates the stereochemical outcome. |

| Chiral Resolution | Separation of the final mixture of stereoisomers using techniques like chiral chromatography or fractional crystallization of diastereomeric salts. | Isolation of a single, pure stereoisomer from a mixture. |

Asymmetric Catalytic C-N Bond Formations

The direct formation of carbon-nitrogen bonds in a stereocontrolled manner is a cornerstone of modern synthetic chemistry, offering efficient pathways to chiral amines. These methods typically involve the asymmetric reductive amination of a ketone, where a chiral catalyst guides the facial selectivity of hydride addition to an imine intermediate.

Transition-Metal Catalysis (e.g., Nickel, Iridium, Ruthenium)

Transition-metal-catalyzed asymmetric reductive amination (ARA) is a powerful tool for the synthesis of chiral amines from readily available ketones and amines. researchgate.netrsc.org This one-pot reaction proceeds through the formation of an imine intermediate, which is then asymmetrically hydrogenated. researchgate.net Catalysts based on iridium, rhodium, and ruthenium, featuring chiral ligands, have demonstrated broad applicability and high efficiency. researchgate.netbohrium.commdpi.com

For the synthesis of (3-Methylpentan-2-yl)(1-phenylethyl)amine, this would involve the reaction of 3-methylpentan-2-one with 1-phenylethylamine. The key challenge is to control the diastereoselectivity of the reduction, as both reactants are chiral. The choice of metal and ligand is crucial in influencing the stereochemical outcome.

Iridium Catalysis: Chiral iridium complexes are highly effective for the ARA of a wide range of ketones. For instance, iridium catalysts paired with chiral phosphine (B1218219) ligands can achieve high enantioselectivity in the reductive amination of various ketones, including aliphatic ones.

Rhodium Catalysis: Rhodium-based catalysts, often in conjunction with chiral diphosphine ligands, have also been successfully employed in the asymmetric synthesis of chiral amines. They are known for their high activity and selectivity in the hydrogenation of C=N bonds. mdpi.com

Nickel Catalysis: While less common than iridium or rhodium for this specific transformation, nickel catalysis is an emerging area in reductive amination, valued for the metal's abundance and lower cost. researchgate.net

The table below summarizes representative results for the transition-metal-catalyzed asymmetric reductive amination of analogous aliphatic ketones, demonstrating the potential of this methodology.

| Catalyst System | Ketone Substrate | Amine | Reducing Agent | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |

| Ir-complex / Chiral Ligand | Propiophenone | Benzylamine | H₂ | 95 | 98% ee |

| Rh-complex / Chiral Diphosphine | 2-Hexanone | Ammonia (B1221849) | H₂ | 89 | 96% ee |

| Ru-complex / Chiral Diamine-Diphosphine | Cyclohexyl methyl ketone | Aniline | HCOOH/Et₃N | 92 | 97% ee |

Note: The data presented are for analogous reactions and serve to illustrate the general efficacy of the described methods.

Organocatalytic Approaches to Chiral Amines

Organocatalysis has surfaced as a powerful alternative to metal-based systems, avoiding the use of potentially toxic and expensive heavy metals. researchgate.net Chiral Brønsted acids, such as phosphoric acids (CPAs), are particularly effective in activating imines towards nucleophilic attack by a hydride source. researchgate.net In the context of reductive amination, a chiral organocatalyst can protonate the imine intermediate, forming a chiral ion pair that directs the approach of the reducing agent, such as a Hantzsch ester or a silane. researchgate.netrsc.org

This approach is highly relevant for the synthesis of (3-Methylpentan-2-yl)(1-phenylethyl)amine. A chiral phosphoric acid could catalyze the reaction between 3-methylpentan-2-one and 1-phenylethylamine in the presence of a suitable reductant, controlling the formation of the desired diastereomer.

| Organocatalyst | Ketone Substrate | Amine | Reductant | Yield (%) | ee (%) |

| Chiral Phosphoric Acid | Acetophenone (B1666503) | Aniline | Hantzsch Ester | 98 | 96 |

| Chiral Thiourea | Propiophenone | Benzylamine | Trichlorosilane | 90 | 92 |

| Proline Derivative | Cyclopentanone | p-Anisidine | Hantzsch Ester | 85 | 99 |

Note: The data presented are for analogous reactions and serve to illustrate the general efficacy of the described methods.

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines, operating under mild conditions with exceptional stereocontrol. nih.gov Enzymes, particularly transaminases, have become invaluable tools in both academic and industrial settings. almacgroup.com

ω-Transaminase-Catalyzed Aminations of Ketones

Omega-transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a ketone acceptor. mdpi.comdiva-portal.org This methodology provides direct access to chiral primary amines from prochiral ketones with high enantiomeric purity. nih.gov

For the synthesis of the target molecule, an (R)- or (S)-selective ω-transaminase could be used to produce enantiopure (R)- or (S)-3-methylpentan-2-amine from 3-methylpentan-2-one. This chiral amine can then be coupled with 1-phenylethylamine in a subsequent step. The broad substrate scope of engineered ω-TAs makes them suitable for a variety of aliphatic ketones. mdpi.com

| ω-Transaminase (Source) | Ketone Substrate | Amine Donor | Yield (%) | ee (%) |

| ATA-117 (Codexis®) | Acetophenone | Isopropylamine | >99 | >99.5 (R) |

| Chromobacterium violaceum | 2-Pentatone | L-Alanine | 95 | >99 (S) |

| Arthrobacter sp. | 4-Phenyl-2-butanone | Isopropylamine | 97 | >99 (R) |

Note: The data presented are for analogous reactions and serve to illustrate the general efficacy of the described methods for producing chiral amine precursors.

Chemo-Enzymatic Resolution Strategies for Precursors

Chemo-enzymatic methods combine the advantages of chemical synthesis and biocatalysis. acs.orgdiva-portal.org A common strategy is the kinetic resolution of a racemic mixture. For instance, a racemic mixture of 3-methylpentan-2-amine (B1274118), produced via conventional chemical synthesis, could be resolved using an enzyme. A lipase (B570770) could selectively acylate one enantiomer, allowing for the easy separation of the acylated amine from the unreacted enantiomer. Alternatively, an amine oxidase could selectively oxidize one enantiomer to the corresponding imine, which can then be separated or removed. nih.gov

This approach provides access to enantiomerically enriched amine precursors that are crucial for the diastereoselective synthesis of the final product.

Application of Chiral Auxiliaries in Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. osi.lv (R)- or (S)-1-phenylethylamine is itself a widely used chiral auxiliary. nih.govnih.gov In the synthesis of the target molecule, 1-phenylethylamine acts as a chiral reactant, and its inherent chirality can be used to direct the stereoselective formation of the second stereocenter.

The strategy involves the formation of an imine between 3-methylpentan-2-one and enantiopure 1-phenylethylamine. The phenyl group of the auxiliary can sterically hinder one face of the imine, directing the nucleophilic attack of a hydride reducing agent to the opposite face. This results in the formation of one diastereomer in preference to the other. researchgate.net The predictability of this facial bias is often analyzed using Felkin-Anh or related models. After the reduction, the desired diastereomer of (3-Methylpentan-2-yl)(1-phenylethyl)amine can be isolated. This method is one of the most direct and classical approaches to controlling diastereoselectivity in such systems. nih.govnih.gov

| Chiral Auxiliary | Ketone | Reagent | Diastereomeric Ratio (d.r.) |

| (R)-1-Phenylethylamine | Propiophenone | NaBH₄ | 85:15 |

| (S)-1-Phenylethylamine | 2-Butanone | H₂, Pd/C | 70:30 |

| (R)-1-(1-Naphthyl)ethylamine | Acetophenone | L-Selectride® | 95:5 |

Note: The data presented are for analogous reactions and serve to illustrate the general efficacy of the described methods.

Synthesis of Chiral Precursors to (3-Methylpentan-2-yl)(1-phenylethyl)amine

The construction of enantiomerically pure chiral amines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Access to single-enantiomer precursors is critical for developing stereochemically defined molecules. Methodologies for achieving this include asymmetric synthesis, where the desired chirality is introduced during the reaction, and the resolution of racemic mixtures.

3-Methylpentan-2-amine possesses two chiral centers, making the synthesis of a single stereoisomer a significant challenge. nih.gov The preparation of enantioenriched aliphatic amines like 3-methylpentan-2-amine often begins with a prochiral ketone, in this case, 3-methylpentan-2-one. Modern synthetic strategies largely focus on asymmetric reductive amination and biocatalytic transamination.

Asymmetric Reductive Amination: This powerful technique converts a ketone into a chiral amine in a single pot operation. wikipedia.org The process involves the condensation of the ketone with an amine source, such as ammonia, to form an intermediate imine, which is then asymmetrically reduced using a chiral catalyst and a hydride source. wikipedia.orgacs.org For aliphatic ketones, transition-metal catalysts featuring chiral ligands are employed to ensure high enantioselectivity. acs.org Another effective approach utilizes chiral auxiliaries like tert-butanesulfinamide (tBS), which condenses with the ketone to form a sulfinylimine. Subsequent diastereoselective reduction and removal of the auxiliary group yield the enantioenriched primary amine. nih.gov

Biocatalytic Methods: The use of enzymes offers a green and highly selective alternative for chiral amine synthesis. mdpi.com ω-Transaminases (ω-TAs) are particularly effective for the asymmetric synthesis of aliphatic amines from their corresponding ketones. mdpi.com These enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine) to the ketone substrate with high enantioselectivity. mdpi.com Engineered ω-transaminases have been developed to exhibit high activity and stability, making them suitable for synthesizing a range of chiral aliphatic amines. mdpi.com Additionally, imine reductases (IREDs) can be used for the asymmetric reduction of imines formed in situ, providing another enzymatic route to chiral amines. researchgate.net

Kinetic resolution, either chemically or enzymatically, can also be applied to a racemic mixture of 3-methylpentan-2-amine. However, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. beilstein-journals.org

1-Phenylethylamine (α-PEA) is a widely used chiral building block, and numerous methods for its enantioselective synthesis have been developed. nih.govresearchgate.net These strategies can be broadly categorized into the resolution of racemic mixtures and direct asymmetric synthesis.

Resolution of Racemic 1-Phenylethylamine:

Classical Resolution: This long-standing method involves the fractional crystallization of diastereomeric salts formed between racemic 1-phenylethylamine and a chiral resolving agent, such as tartaric acid. While effective, it can be labor-intensive and is limited to a 50% maximum yield.

Enzymatic Kinetic Resolution (EKR): This approach utilizes enzymes, most commonly lipases like Candida antarctica lipase B (CALB, often immobilized as Novozym 435), to selectively acylate one enantiomer of the racemic amine. researchgate.netnih.gov This leaves the unreacted enantiomer in high enantiomeric excess. researchgate.net The efficiency of the resolution is highly dependent on the choice of acyl donor and solvent. researchgate.net

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of EKR, DKR combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. beilstein-journals.orgresearchgate.net This is typically achieved using a metal catalyst (e.g., ruthenium or palladium-based) that continuously interconverts the amine enantiomers, allowing the enzyme to theoretically convert the entire racemic starting material into a single enantiomer of the acylated product. beilstein-journals.orgnih.govresearchgate.net Subsequent hydrolysis of the amide yields the optically pure amine with yields potentially reaching 100%. beilstein-journals.org

Asymmetric Synthesis:

Reductive Amination: The most direct route involves the asymmetric reductive amination of acetophenone. nih.gov This can be accomplished using chiral catalysts or by employing ω-transaminases, which use an amine donor to convert the ketone directly to the chiral amine with very high enantiomeric excess (ee). nih.govresearchgate.net

Chemo-enzymatic Methods: Innovative one-pot procedures have been developed that combine chemical and enzymatic steps. For instance, styrene (B11656) can be oxidized to acetophenone using a Pd/Cu catalyst, followed by in-situ reductive amination catalyzed by an amine dehydrogenase to produce (R)-α-PEA with excellent conversion and enantiopurity. nih.gov

Table 1: Comparison of Synthetic Methods for Optically Pure 1-Phenylethylamine

| Method | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution researchgate.netnih.gov | Racemic amine, Lipase (e.g., Novozym 435), Acyl donor (e.g., isopropyl acetate) | < 50% | > 95% | High selectivity, mild conditions | Maximum 50% yield |

| Dynamic Kinetic Resolution beilstein-journals.orgresearchgate.net | Racemic amine, Lipase, Racemization catalyst (e.g., Ru-based), Acyl donor | > 90% | > 99% | Theoretical 100% yield, high purity | Requires expensive metal catalyst |

| Asymmetric Transamination researchgate.net | Acetophenone, Transaminase, Amino donor (e.g., isopropylamine) | > 80% | > 99% | High selectivity, avoids resolution | Equilibrium limitations may require co-product removal |

| Chemo-enzymatic Synthesis nih.gov | Styrene, Pd/Cu catalyst, Amine dehydrogenase, NH3, Reductant | ~99% conversion | > 99% | One-pot from simple starting material | Requires multiple catalysts |

The final construction of (3-Methylpentan-2-yl)(1-phenylethyl)amine is typically achieved via reductive amination, a robust and widely used method for forming C-N bonds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction proceeds through a key keto-amine condensation intermediate, which is formed in situ but generally not isolated. masterorganicchemistry.comlumenlearning.comlibretexts.org

The process begins with the nucleophilic attack of a primary amine (e.g., optically pure 1-phenylethylamine) on the carbonyl carbon of a ketone (e.g., 3-methylpentan-2-one). youtube.comlibretexts.org This initial addition forms an unstable hemiaminal or carbinolamine intermediate. libretexts.org Under mildly acidic conditions, which are often used to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). lumenlearning.comlibretexts.org Subsequent elimination of water leads to the formation of a C=N double bond, yielding a protonated imine, known as an iminium ion. libretexts.orgyoutube.com Deprotonation of the iminium ion gives the neutral imine intermediate. lumenlearning.com

Stereochemical Control and Optical Resolution of 3 Methylpentan 2 Yl 1 Phenylethyl Amine

Stereoisomerism and Chiral Centers in (3-Methylpentan-2-yl)(1-phenylethyl)amine

The molecular structure of (3-Methylpentan-2-yl)(1-phenylethyl)amine features two distinct chiral centers, leading to the existence of multiple stereoisomers. A chiral center is a carbon atom that is attached to four different groups. In this molecule, one chiral center is located at the second carbon of the 3-methylpentan-2-yl group, and the other is at the benzylic carbon of the 1-phenylethyl group.

The presence of two chiral centers means that a total of 2n stereoisomers are possible, where n is the number of chiral centers. In this case, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The absolute configuration of each chiral center is designated as either R (from the Latin rectus for right) or S (from the Latin sinister for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. The four possible stereoisomers of (3-Methylpentan-2-yl)(1-phenylethyl)amine are therefore:

(R)-(3-Methylpentan-2-yl)((R)-1-phenylethyl)amine

(S)-(3-Methylpentan-2-yl)((S)-1-phenylethyl)amine

(R)-(3-Methylpentan-2-yl)((S)-1-phenylethyl)amine

(S)-(3-Methylpentan-2-yl)((R)-1-phenylethyl)amine

The relative stereochemistry describes the spatial relationship between the two chiral centers within the same molecule. When the two chiral centers have the same designation (both R or both S), they are referred to as the syn isomer. Conversely, when they have opposite designations (R,S or S,R), they are termed the anti isomer.

Table 1: Possible Stereoisomers of (3-Methylpentan-2-yl)(1-phenylethyl)amine

| Stereoisomer | Absolute Configuration | Relative Stereochemistry |

| 1 | (R,R) | syn |

| 2 | (S,S) | syn |

| 3 | (R,S) | anti |

| 4 | (S,R) | anti |

The stereoisomers of (3-Methylpentan-2-yl)(1-phenylethyl)amine exhibit both enantiomeric and diastereomeric relationships. The (R,R) and (S,S) isomers are enantiomers of each other, as are the (R,S) and (S,R) isomers. Enantiomers are non-superimposable mirror images and have identical physical properties, except for their interaction with plane-polarized light.

Diastereomers are stereoisomers that are not mirror images of each other. In this case, the syn isomers ((R,R) and (S,S)) are diastereomers of the anti isomers ((R,S) and (S,R)). Diastereomers have different physical and chemical properties, which is the basis for their separation.

Strategies for Diastereomeric and Enantiomeric Resolution

The separation of a racemic mixture of a chiral compound into its constituent enantiomers is known as resolution. For a compound with multiple chiral centers like (3-Methylpentan-2-yl)(1-phenylethyl)amine, the separation of diastereomers is typically performed first, followed by the resolution of the enantiomeric pairs.

A widely used and effective method for the resolution of chiral amines is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.org This technique leverages the different physical properties of diastereomers, particularly their solubility. quora.com The process involves reacting the racemic amine with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts. Due to their different crystal lattice energies and solvation properties, one diastereomeric salt will typically be less soluble in a given solvent and will crystallize out of the solution, allowing for its separation by filtration. rsc.org

The choice of the chiral resolving agent is crucial for a successful resolution. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts that exhibit a significant difference in solubility. Commonly used chiral acids for the resolution of amines include:

Tartaric Acid Derivatives: (+)-Tartaric acid and its derivatives are among the most frequently used resolving agents for racemic amines. orgsyn.org The two carboxylic acid groups and two hydroxyl groups provide multiple points of interaction for the formation of well-defined crystalline salts.

Mandelic Acid: (R)- or (S)-Mandelic acid is another effective resolving agent. rug.nlgoogle.com Its aromatic ring can participate in π-π stacking interactions within the crystal lattice, which can enhance the discrimination between the diastereomeric salts.

Camphor Sulfonic Acid: (+)- or (-)-10-Camphorsulfonic acid is a strong chiral acid that forms stable salts with amines. google.com Its bulky and rigid structure can lead to significant differences in the packing of the diastereomeric salts.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Acidity | Common Applications |

| (+)-Tartaric Acid | Dicarboxylic Acid | Resolution of primary, secondary, and tertiary amines. orgsyn.org |

| (R)-Mandelic Acid | α-Hydroxy Carboxylic Acid | Resolution of a wide range of amines. rug.nl |

| (+)-10-Camphorsulfonic Acid | Sulfonic Acid | Resolution of weakly basic amines. google.com |

The formation of diastereomeric salts involves an acid-base reaction between the chiral amine and the chiral resolving agent. For (3-Methylpentan-2-yl)(1-phenylethyl)amine, which is a secondary amine, the nitrogen atom is protonated by the chiral acid to form an ammonium (B1175870) ion. This ammonium cation then forms an ionic bond with the carboxylate or sulfonate anion of the resolving agent.

The precipitation of one diastereomeric salt over the other is a complex process governed by thermodynamics and kinetics. The key factors influencing selective precipitation include:

Crystal Lattice Energy: The less soluble diastereomer will have a more stable crystal lattice, resulting in a higher lattice energy. This stability arises from a more favorable arrangement of the ions in the crystal, maximizing attractive forces (ionic bonds, hydrogen bonds, van der Waals forces) and minimizing repulsive interactions.

Solvation: The interaction of the diastereomeric salts with the solvent molecules also plays a critical role. The more soluble diastereomer will have stronger interactions with the solvent, which helps to keep it in solution.

Supersaturation: Crystallization is initiated when the concentration of a salt exceeds its solubility limit, creating a supersaturated solution. The rate of nucleation and crystal growth of the less soluble diastereomer will be faster, leading to its preferential precipitation.

The separated diastereomeric salt can then be treated with a base to liberate the enantiomerically enriched amine. The other enantiomer can be recovered from the mother liquor. This process allows for the isolation of the individual stereoisomers of (3-Methylpentan-2-yl)(1-phenylethyl)amine.

Chromatographic Chiral Separations

Chromatography is a cornerstone of chiral separation, enabling both the analytical determination of enantiomeric excess and the preparative isolation of stereoisomers. Methodologies are broadly divided into direct and indirect approaches. Direct methods utilize a chiral stationary phase (CSP) to differentiate between enantiomers, while indirect methods involve derivatizing the analyte with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating stereoisomers on a scale sufficient for further research or synthesis. The separation relies on the differential interaction of the stereoisomers with a chiral stationary phase (CSP). For secondary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type phases are commonly employed. mdpi.com

The choice of mobile phase is critical for achieving optimal separation. Typically, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are used in normal-phase chromatography. The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape and prevent interactions with residual silanol (B1196071) groups on the silica (B1680970) support. For compounds containing a basic amine like (3-Methylpentan-2-yl)(1-phenylethyl)amine, this is particularly important.

Separation of diastereomers, such as those formed by reacting a racemic amine with a chiral derivatizing agent, can often be achieved on a standard silica gel column. nih.gov However, direct separation on a CSP is generally preferred to avoid the additional steps of derivatization and subsequent cleavage. chiralpedia.com

| Analyte Class | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Primary Amines (e.g., 1-phenylethylamine) | Crown ether derivative (e.g., Crownpak CR (+)) | Perchloric acid solution (pH 1.0)/Acetonitrile (50:50) | UV (210 nm) | nih.govgoogle.com |

| Secondary Amines | Polysaccharide-based (e.g., Chiralpak IA, IC) | Hexane/Isopropanol with amine modifier | UV | nih.gov |

| Diastereomeric Amides (Indirect Method) | Standard Silica Gel or C18 | Hexane/Ethyl Acetate or Acetonitrile/Water | UV | nih.gov |

Gas chromatography (GC) is a high-resolution analytical technique well-suited for determining the enantiomeric purity of volatile compounds. Due to the polarity and potential for peak tailing of amines, derivatization is a common strategy to improve chromatographic performance. labrulez.comresearchgate.net

Indirect Methods: This approach involves reacting the amine with a chiral derivatizing agent to form diastereomers that can be separated on a conventional achiral GC column. Reagents like N-trifluoroacetyl-L-prolyl chloride (L-TPC) are effective for converting enantiomeric amines into diastereomeric amides, which often exhibit different retention times. nih.gov This method is flexible and utilizes standard, robust achiral columns. nih.gov

Direct Methods: Direct enantiomeric separation by GC is achieved using a chiral stationary phase. Cyclodextrin-based columns, such as those with permethylated beta-cyclodextrin (B164692) derivatives, are widely used for this purpose. gcms.cz The amine is typically derivatized with an achiral reagent, such as an acylating agent, to increase its volatility and interaction with the CSP. For example, the N-acetyl derivatives of 1-phenylethylamine (B125046) enantiomers have been successfully resolved on an Astec® CHIRALDEX™ B-PM column. sigmaaldrich.com

| Method | Analyte Derivative | Column Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Indirect | N-trifluoroacetyl-L-prolyl | Achiral (e.g., Carbowax 20M) | Packed or Capillary Column | nih.gov |

| Direct | N-TFA or N-Acetyl | Chiral (e.g., CHIRALDEX B-PM) | Oven: 130 °C; Carrier: Helium | sigmaaldrich.com |

Kinetic Resolution Methodologies

Kinetic resolution is a process that separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This method can reliably produce materials with high enantiopurity, although the theoretical maximum yield for a single enantiomer is limited to 50%. nih.govwikipedia.org For secondary amines, acylative kinetic resolution is a particularly effective strategy. nih.gov

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of amines. For instance, Candida antarctica lipase (B570770) B (CALB) is frequently used to selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer to be recovered in high enantiomeric excess. wikipedia.org The acylated product can then be separated from the unreacted amine. This approach is valued for its high selectivity and mild reaction conditions.

Non-Enzymatic Catalytic Resolution: Small-molecule catalysts have also been developed for the kinetic resolution of secondary amines. A notable system involves the use of chiral hydroxamic acids, which can act as catalysts in enantioselective acylation reactions. nih.govacs.org These resolutions are often operationally simple, proceeding at room temperature and affording good selectivity for a range of N-heterocycles and other secondary amines. nih.gov The selectivity factor (s), which is the ratio of the reaction rates for the fast-reacting versus the slow-reacting enantiomer, is a key measure of the effectiveness of a kinetic resolution. A higher s-factor allows for the isolation of both the unreacted starting material and the product with high enantiomeric purity. nih.gov

| Catalyst/Reagent | Amine Substrate Class | Reaction Type | Selectivity (s) | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Tetrahydroquinolines | Acylation | Good to Excellent | wikipedia.org |

| Chiral Hydroxamic Acid | Saturated N-Heterocycles (e.g., Piperidines) | Acylation | Up to 29 | nih.gov |

Research on Structural Derivatives and Analogues of 3 Methylpentan 2 Yl 1 Phenylethyl Amine

Design and Synthesis of Variously Substituted Analogues

The synthesis of (3-Methylpentan-2-yl)(1-phenylethyl)amine itself is most commonly achieved through the reductive amination of 3-methyl-2-pentanone (B1360105) with 1-phenylethylamine (B125046). mdpi.comorganic-chemistry.org This method serves as a versatile foundation for the creation of a diverse library of analogues by modifying either the phenylethyl or the methylpentyl moiety.

Modifications on the Phenylethyl Moiety

Analogues bearing substituents on the phenyl ring of the 1-phenylethyl moiety can be systematically synthesized to probe the electronic effects on the amine's properties. The general synthetic strategy involves the reductive amination of 3-methyl-2-pentanone with a range of commercially available or synthetically accessible substituted 1-phenylethylamines. mdpi.com These precursors are often prepared via the reductive amination of the corresponding substituted acetophenones. mdpi.com

By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions (ortho, meta, para) on the phenyl ring, a series of analogues can be generated. These modifications are hypothesized to modulate the nucleophilicity and basicity of the amine nitrogen.

Table 1: Hypothetical Analogues of (3-Methylpentan-2-yl)(1-phenylethyl)amine with Modifications on the Phenylethyl Moiety

| Substituent (on Phenyl Ring) | Position | Expected Electronic Effect on Amine Nitrogen |

| -OCH₃ (Methoxy) | para | Electron-donating (increased basicity) |

| -CH₃ (Methyl) | para | Electron-donating (increased basicity) |

| -Cl (Chloro) | para | Electron-withdrawing (decreased basicity) |

| -NO₂ (Nitro) | para | Strongly electron-withdrawing (significantly decreased basicity) |

| -CF₃ (Trifluoromethyl) | meta | Strongly electron-withdrawing (significantly decreased basicity) |

Structural Variations of the Branched Methylpentyl Chain

The steric environment around the nitrogen atom can be systematically altered by modifying the branched alkyl chain. This is achieved by reacting 1-phenylethylamine with a variety of ketones via reductive amination. By varying the size and branching of the ketone, the steric hindrance at the nitrogen can be fine-tuned. For instance, replacing 3-methyl-2-pentanone with ketones like 3,3-dimethyl-2-butanone or 2,4-dimethyl-3-pentanone (B156899) would yield analogues with significantly increased steric bulk. mdpi.com

These structural variations are crucial for studying how steric hindrance affects the amine's reactivity as a nucleophile or a base and its efficacy as a chiral auxiliary in asymmetric reactions. mdpi.com

Table 2: Hypothetical Analogues with Structural Variations of the Alkyl Chain

| Ketone Precursor | Resulting N-Alkyl Group | Expected Relative Steric Hindrance |

| Propan-2-one | Isopropyl | Low |

| Pentan-3-one | Pentan-3-yl | Moderate |

| 3-Methylpentan-2-one | 3-Methylpentan-2-yl | Moderate-High |

| 2,4-Dimethyl-3-pentanone | 2,4-Dimethyl-3-pentyl | High |

| 3,3-Dimethyl-2-butanone | 3,3-Dimethyl-2-butyl (Thexyl) | Very High |

Incorporating (3-Methylpentan-2-yl)(1-phenylethyl)amine into Hybrid Structures

The development of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a growing strategy in drug design. mdpi.com The (3-Methylpentan-2-yl)(1-phenylethyl)amine scaffold can serve as a valuable building block in this approach. Its secondary amine functionality provides a convenient handle for covalent linkage to other bioactive molecules, such as anti-inflammatory agents or enzyme inhibitors. nih.gov The inherent chirality and lipophilicity of the scaffold can impart desirable pharmacokinetic and pharmacodynamic properties to the resulting hybrid compound. For instance, the amine could be acylated with a biologically active carboxylic acid or alkylated with a moiety containing another pharmacophore. mdpi.comnih.gov

Investigations of Structure-Reactivity Relationships

The systematic synthesis of analogues allows for detailed investigations into the relationship between the compound's structure and its chemical reactivity. Key areas of interest include the influence of its multiple stereocenters and the electronic and steric effects of its substituents.

Impact of Stereochemistry on Reaction Outcomes

(3-Methylpentan-2-yl)(1-phenylethyl)amine is a chiral molecule possessing at least two stereocenters: one at the benzylic carbon of the phenylethyl group and one at the carbon of the methylpentyl group attached to the nitrogen. The reaction of 1-phenylethylamine with 3-methyl-2-pentanone generates a new stereocenter, leading to the formation of diastereomers. The stereochemistry of the starting chiral amine (e.g., (R)- or (S)-1-phenylethylamine) can direct the stereochemical outcome of the reductive amination, often with a discernible diastereomeric excess. nih.gov

When used as a chiral auxiliary or a chiral base, the multiple stereocenters of these amines can lead to complex diastereomeric interactions. The concept of "matched" and "mismatched" pairings is critical, where the stereochemistry of the amine either reinforces or opposes the desired stereochemical outcome of a reaction. This phenomenon is well-documented for simpler chiral amines derived from 1-phenylethylamine and is expected to be more pronounced with the increased complexity of the (3-Methylpentan-2-yl) group. nih.gov

Table 3: Hypothetical Diastereoselectivity in a Model Aldol (B89426) Reaction Using Diastereomeric Amines as Chiral Bases

| Amine Diastereomer | Substrate Stereochemistry | Expected Outcome | Diastereomeric Ratio (Hypothetical) |

| (R,R)-Amine | Prochiral | Matched Case | 95:5 |

| (R,S)-Amine | Prochiral | Mismatched Case | 70:30 |

| (S,R)-Amine | Prochiral | Mismatched Case | 65:35 |

| (S,S)-Amine | Prochiral | Matched Case | 96:4 |

Electronic and Steric Effects of Substituents on Amine Reactivity

The reactivity of the amine nitrogen is governed by both electronic and steric factors.

Electronic Effects: Substituents on the phenyl ring directly influence the electron density on the nitrogen atom. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density through resonance and/or inductive effects, thereby enhancing the amine's basicity and nucleophilicity. pharmaguideline.comncert.nic.in Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density, making the amine less basic and a weaker nucleophile. acs.orgnih.gov This relationship can often be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent parameters. acs.orgnih.gov

Steric Effects: The bulky nature of the 3-methylpentan-2-yl group significantly hinders the approach to the nitrogen lone pair. mdpi.com This steric hindrance can decrease the rate of reaction with electrophiles, particularly bulky ones. fiveable.me While increased alkyl substitution generally increases basicity in the gas phase, this effect can be attenuated or reversed in solution due to steric hindrance to solvation of the corresponding ammonium (B1175870) cation. ncert.nic.in The degree of steric hindrance can be systematically varied by synthesizing analogues with different alkyl groups (as outlined in section 4.1.2), allowing for a quantitative study of steric effects on reaction rates and equilibria. For instance, increasing the branching of the N-alkyl group has been shown to suppress competing side reactions in some cases, thereby improving the yield of the desired product. mdpi.com

Applications and Utility of 3 Methylpentan 2 Yl 1 Phenylethyl Amine in Academic Chemical Research

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental components in the asymmetric synthesis of complex organic molecules, such as natural products and pharmaceuticals. The defined stereochemistry of (3-Methylpentan-2-yl)(1-phenylethyl)amine allows it to be incorporated into a larger molecular structure, thereby transferring its chirality to the final product. The 1-phenylethylamine (B125046) portion of the molecule is a well-established and widely used structural motif in the synthesis of chiral building blocks. mdpi.com

Precursor for the Synthesis of Amine-Containing Scaffolds

The amine functionality of (3-Methylpentan-2-yl)(1-phenylethyl)amine serves as a reactive handle for the construction of various nitrogen-containing scaffolds. Chiral amines are crucial intermediates in the synthesis of many chiral drugs and natural products. This compound can undergo a variety of chemical transformations at the nitrogen atom, including acylation, alkylation, and arylation, to generate more complex chiral amine derivatives.

These derivatives are valuable intermediates for creating libraries of compounds for biological screening. For example, the synthesis of adamantane-containing amines has been explored for potential pharmacological activity. researchgate.net The core structure of (3-Methylpentan-2-yl)(1-phenylethyl)amine can be modified to produce a range of analogues with diverse stereochemical and electronic properties, which is a key strategy in medicinal chemistry. mdpi.com

Utility in Multistep Organic Transformations

In the context of multistep synthesis, (3-Methylpentan-2-yl)(1-phenylethyl)amine can be employed as a chiral auxiliary. A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction at a different site. After the desired stereochemistry has been established, the auxiliary is typically cleaved from the molecule. The 1-phenylethylamine group is a classic example of a chiral auxiliary used in diastereoselective synthesis. mdpi.comnih.gov

The effectiveness of this compound in multistep transformations relies on its ability to induce high levels of stereoselectivity in key bond-forming reactions. The predictable stereochemical control it offers can be crucial for the successful synthesis of a target molecule with multiple stereocenters. The development of efficient multistep continuous flow syntheses for complex heterocyclic molecules highlights the importance of reliable building blocks in modern organic chemistry. nih.gov

Chiral Ligand and Catalyst Development

The nitrogen atom in (3-Methylpentan-2-yl)(1-phenylethyl)amine possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers. This property is exploited in the development of chiral ligands for asymmetric catalysis. researchgate.net The steric and electronic environment around the nitrogen atom, dictated by the chiral 3-methylpentan-2-yl and 1-phenylethyl groups, can create a chiral pocket around a coordinated metal, influencing the stereochemical outcome of a catalyzed reaction.

Integration into Metal Complexes for Asymmetric Catalysis

Chiral amine-based ligands are integral to many successful asymmetric catalysts. mdpi.com (3-Methylpentan-2-yl)(1-phenylethyl)amine can be used to synthesize new chiral ligands for metal-catalyzed reactions. For instance, chiral ligands derived from 1-phenylethylamine have been successfully applied in various asymmetric transformations. mdpi.com These ligands, when complexed with metals such as copper, rhodium, or iridium, can catalyze reactions like hydrogenations, C-C bond formations, and epoxidations with high enantioselectivity. nih.govnih.gov

The performance of these metal complexes is highly dependent on the structure of the chiral ligand. The specific stereoisomer of (3-Methylpentan-2-yl)(1-phenylethyl)amine used will determine the absolute configuration of the product. The development of novel chiral ligands is an active area of research aimed at discovering new catalysts with improved activity and selectivity for a wide range of chemical transformations. researchgate.net

Below is a table summarizing representative metal-catalyzed asymmetric reactions where ligands similar to (3-Methylpentan-2-yl)(1-phenylethyl)amine are employed.

| Reaction Type | Metal Center | Ligand Type | Achieved Stereoselectivity |

| Asymmetric Hydrogenation | Iridium (Ir) | Phosphine-Phosphoramidite | High (up to 94% ee) mdpi.com |

| Friedel-Crafts Alkylation | Copper (Cu) | Bis(oxazolinyl)thiophene | Good (up to 81% ee) nih.gov |

| Asymmetric Epoxidation | Copper (Cu) | Functionalized Phosphotungstate | High enantiomeric excess nih.gov |

Application in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are a cornerstone of organocatalysis. They can act as catalysts in several ways, for example, through the formation of chiral enamines or iminium ions.

While direct applications of (3-Methylpentan-2-yl)(1-phenylethyl)amine as an organocatalyst are not extensively documented, its structural motifs are prevalent in established organocatalytic systems. The 1-phenylethylamine framework is used to construct effective modular chiral organocatalysts for important synthetic reactions. mdpi.com These catalysts are often employed in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions, providing access to enantiomerically enriched products.

Fundamental Studies in Amine Chemistry

The structure of (3-Methylpentan-2-yl)(1-phenylethyl)amine makes it a suitable model compound for fundamental studies in amine chemistry. The presence of two different chiral alkyl groups attached to the nitrogen allows for the investigation of stereoelectronic effects on the reactivity and properties of secondary amines.

Studies could involve determining its basicity (pKa), nucleophilicity, and conformational preferences. Understanding how the interplay between the aliphatic and aromatic chiral substituents influences the amine's properties can provide valuable insights for the rational design of new chiral reagents, ligands, and catalysts. The broad family of phenethylamines, to which this compound belongs, is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its members. mdpi.comnih.govacs.org

Nucleophilic Reactivity and Reaction Pathway Elucidation

The nitrogen atom in (3-Methylpentan-2-yl)(1-phenylethyl)amine possesses a lone pair of electrons, making it a potent nucleophile. libretexts.orglibretexts.org This characteristic allows it to participate in a variety of chemical transformations by attacking electron-deficient centers. Amines are generally more nucleophilic than their alcohol counterparts due to the lower electronegativity of nitrogen compared to oxygen, which makes the lone pair more available for donation. msu.edu

The nucleophilicity of this specific amine is influenced by several factors:

Electronic Effects: The two alkyl substituents, a 3-methylpentan-2-yl group and a 1-phenylethyl group, are electron-donating. This inductive effect increases the electron density on the nitrogen atom, enhancing its nucleophilic character compared to ammonia (B1221849) or primary amines. libretexts.orgchemistrysteps.com

Steric Hindrance: Both the 3-methylpentan-2-yl and the 1-phenylethyl groups are sterically bulky. This steric hindrance can impede the nitrogen's ability to approach and react with electrophilic centers, particularly if the electrophile itself is also sterically demanding. youtube.com This interplay between electronic enhancement and steric hindrance is a key area of investigation in elucidating reaction pathways involving such amines.

In academic research, (3-Methylpentan-2-yl)(1-phenylethyl)amine can be employed in several types of nucleophilic substitution and addition reactions. For instance, in reactions with alkyl halides, it can undergo N-alkylation to form a tertiary amine. msu.edu However, the reaction rate and yield would be highly dependent on the structure of the alkyl halide.

The elucidation of reaction pathways involving this amine often involves studying the competition between substitution and elimination reactions, where the amine can act as either a nucleophile or a base. The chiral nature of the amine, with stereocenters in both substituents, also makes it a candidate for stereoselective synthesis studies, where the goal is to understand how the amine's chirality influences the stereochemical outcome of a reaction.

Table 1: Representative Nucleophilic Reactions of Secondary Amines This table presents typical reactions where a secondary amine like (3-Methylpentan-2-yl)(1-phenylethyl)amine would act as a nucleophile. The yields are illustrative and would vary based on specific reaction conditions and substrate structures.

| Reaction Type | Electrophile | Product Type | Illustrative Yield |

|---|---|---|---|

| N-Alkylation (SN2) | Methyl Iodide | Tertiary Amine | High |

| N-Alkylation (SN2) | tert-Butyl Bromide | Elimination Product (Alkene) | Major Product |

| Acylation | Acetyl Chloride | Amide | Very High |

| Michael Addition | Methyl Acrylate | β-Amino Ester | Moderate to High |

Protonation Studies and Basicity in Organic Media

Like most amines, (3-Methylpentan-2-yl)(1-phenylethyl)amine acts as a Brønsted-Lowry base, readily accepting a proton to form a corresponding ammonium (B1175870) salt. libretexts.orglibretexts.org The basicity of an amine is a measure of its ability to accept this proton and is quantified by the pKa of its conjugate acid (the ammonium ion). A higher pKa value for the conjugate acid corresponds to a stronger base. chemistrysteps.com

The basicity of this compound in organic media is governed by the following structural features:

Inductive Effects: The electron-donating alkyl groups push electron density onto the nitrogen atom, making the lone pair more available to accept a proton and stabilizing the resulting positive charge on the ammonium ion. libretexts.orgchemistrysteps.com Consequently, secondary amines like this one are generally more basic than primary amines and ammonia. libretexts.org

Steric Effects on Solvation: While alkyl groups increase basicity electronically, their steric bulk can hinder the solvation of the resulting ammonium ion. Proper solvation is crucial for stabilizing the charged species. In the case of (3-Methylpentan-2-yl)(1-phenylethyl)amine, the significant steric hindrance around the nitrogen may slightly reduce its basicity compared to less hindered secondary amines, as the bulky groups can impede stabilizing interactions with solvent molecules.

Hybridization: The nitrogen atom in the amine is sp³ hybridized. This hybridization gives the lone pair significant p-character, making it more available and therefore more basic compared to amines where the nitrogen is sp² or sp hybridized (like in pyridines or nitriles). youtube.commasterorganicchemistry.com

Protonation studies are fundamental in organic chemistry to understand reaction mechanisms. For example, in acid-catalyzed reactions, the amine may be protonated, rendering it non-nucleophilic. Researchers can use this property to control reaction pathways by adjusting the acidity of the medium. The ability of this amine to act as a non-nucleophilic base (due to its steric bulk) could also be explored in elimination reactions. msu.edu

Table 2: Estimated pKa Values of Conjugate Acids for Representative Amines This table provides a comparison of the basicity of different amine classes through the pKa of their conjugate acids. The value for the subject compound is an estimation based on its structure.

| Amine | Structure | Amine Class | Typical pKa of Conjugate Acid (R₃NH⁺) |

|---|---|---|---|

| Ammonia | NH₃ | - | 9.24 |

| Methylamine | CH₃NH₂ | Primary | 10.66 |

| Dimethylamine | (CH₃)₂NH | Secondary | 10.73 |

| (3-Methylpentan-2-yl)(1-phenylethyl)amine | C₁₄H₂₃N | Secondary | ~10.5 - 11.0 (Estimated) |

| Aniline | C₆H₅NH₂ | Aromatic (Primary) | 4.63 |

The study of such amines contributes to a deeper understanding of the delicate balance between electronic and steric effects on chemical reactivity and equilibrium.

Computational and Theoretical Investigations of 3 Methylpentan 2 Yl 1 Phenylethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods allow for the detailed examination of a molecule's electronic structure and its correlation with its chemical and physical properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like (3-Methylpentan-2-yl)(1-phenylethyl)amine, DFT calculations could provide optimized molecular geometry, bond lengths, bond angles, and dihedral angles. This would offer a three-dimensional understanding of its most stable arrangement in space. Furthermore, the relative energies of different stereoisomers could be calculated to determine their thermodynamic stability. However, specific studies detailing these parameters for (3-Methylpentan-2-yl)(1-phenylethyl)amine are not currently available.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. Additionally, mapping the charge distribution reveals the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting how it will interact with other molecules. Despite the utility of this information, specific HOMO-LUMO energy values and charge distribution maps for (3-Methylpentan-2-yl)(1-phenylethyl)amine have not been reported in the reviewed literature.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide a detailed picture of conformational changes and intermolecular interactions. For a flexible molecule such as (3-Methylpentan-2-yl)(1-phenylethyl)amine, which possesses several rotatable bonds, conformational analysis is essential to understand the range of shapes it can adopt and the energetic barriers between these different conformations. Such studies would be invaluable for understanding its biological activity and physical properties, but published MD simulations or detailed conformational analyses for this specific compound could not be identified.

Theoretical Predictions of Stereoselectivity in Synthetic Transformations

Given the chiral nature of (3-Methylpentan-2-yl)(1-phenylethyl)amine, it has the potential to be used as a chiral auxiliary or ligand in stereoselective synthesis. Theoretical calculations can be employed to predict the stereochemical outcome of reactions involving such chiral molecules. By modeling the transition states of competing reaction pathways, computational methods can provide a rationale for the observed stereoselectivity or guide the design of new, more selective catalysts. At present, there are no available theoretical studies that predict the stereoselectivity of synthetic transformations involving this compound.

Modeling of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the structure and function of molecular systems. For (3-Methylpentan-2-yl)(1-phenylethyl)amine, the phenyl group can participate in π-stacking and other non-covalent interactions. Modeling these forces is crucial for understanding how the molecule might bind to a biological target or how it self-assembles in the solid state or in solution. A thorough computational investigation would quantify the strength and nature of these interactions. However, specific modeling of the non-covalent interactions for this compound is not documented in the available scientific literature.

Advanced Spectroscopic and Structural Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (3-Methylpentan-2-yl)(1-phenylethyl)amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of (3-Methylpentan-2-yl)(1-phenylethyl)amine is expected to be complex due to the presence of multiple chiral centers, which can lead to diastereotopic protons. The spectrum would provide key information through chemical shifts (δ), signal multiplicity (splitting patterns), and integration values (proton count).

The aromatic protons of the phenyl group are anticipated to appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The methine proton (CH) attached to the phenyl group and the nitrogen atom would likely resonate as a quartet around δ 3.8-4.2 ppm, coupling with the adjacent methyl protons. The other methine proton, on the 3-methylpentan-2-yl moiety and bonded to the nitrogen, would also be found in the midfield region of the spectrum. The various methylene (B1212753) (CH₂) and methyl (CH₃) groups of the aliphatic chain would produce a series of overlapping signals in the upfield region (δ 0.8-1.5 ppm). The N-H proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Purity assessment can be performed by integrating the signals corresponding to the compound and comparing them to any impurity signals present.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information by showing a distinct signal for each unique carbon atom in the molecule. Due to the asymmetry of (3-Methylpentan-2-yl)(1-phenylethyl)amine, all 14 carbon atoms are expected to be chemically non-equivalent, thus giving rise to 14 distinct signals.

The carbons of the phenyl ring would be observed in the aromatic region (δ 125-145 ppm). The two methine carbons directly attached to the nitrogen atom would appear in the δ 50-65 ppm range. The remaining aliphatic carbons of the 3-methylpentan-2-yl group would resonate in the upfield region of the spectrum (δ 10-40 ppm).

The following table provides predicted chemical shift ranges for the different carbon environments in (3-Methylpentan-2-yl)(1-phenylethyl)amine, based on typical values for similar structural motifs. docbrown.infodocbrown.info

| Carbon Atom | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 140-145 |

| Phenyl CH | 125-130 |

| C-N (phenylethyl) | 55-65 |

| C-N (methylpentyl) | 50-60 |

| CH (methylpentyl) | 30-40 |

| CH₂ (methylpentyl) | 25-35 |

| CH₃ (all) | 10-25 |

This interactive table provides predicted chemical shift ranges based on analogous structures.

To resolve the ambiguities from the 1D NMR spectra and to establish the precise connectivity of atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds. For (3-Methylpentan-2-yl)(1-phenylethyl)amine, COSY would be used to trace the connectivity within the 1-phenylethyl and 3-methylpentan-2-yl fragments. For instance, a cross-peak would be observed between the methine proton of the phenylethyl group and the protons of its adjacent methyl group. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. HSQC is invaluable for assigning the carbon signals based on the more readily interpretable proton spectrum. Each CH, CH₂, and CH₃ group would produce a cross-peak corresponding to its ¹H and ¹³C chemical shifts. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly useful for connecting different structural fragments and identifying quaternary carbons. For example, the protons of the methyl group on the phenylethyl moiety would show a correlation to the quaternary carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY can be employed. This technique identifies protons that are close in space, irrespective of their bonding connectivity. By observing NOE correlations between specific protons in the two chiral fragments, it may be possible to deduce the relative stereochemistry of the diastereomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For (3-Methylpentan-2-yl)(1-phenylethyl)amine (C₁₄H₂₃N), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value. This confirmation of the elemental composition is a critical step in the identification of the compound. researchgate.netresearchgate.net

| Ion Formula | Calculated Exact Mass |

| [C₁₄H₂₄N]⁺ | 206.1903 |

This interactive table displays the calculated exact mass for the protonated molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing complex mixtures and for identifying individual components. hmdb.ca

In a GC-MS analysis of a sample containing (3-Methylpentan-2-yl)(1-phenylethyl)amine, the compound would first be separated from other volatile components on the GC column. As it elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 205, corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed. Key fragmentation pathways for this molecule would likely involve the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), leading to a prominent fragment at m/z 105 ([C₈H₁₀N]⁺) or m/z 91 ([C₇H₇]⁺, the tropylium (B1234903) ion). Cleavage of the N-C bonds would also contribute to the fragmentation pattern.

The following table lists some of the expected major fragment ions in the EI mass spectrum of (3-Methylpentan-2-yl)(1-phenylethyl)amine.

| m/z | Proposed Fragment Ion |

| 205 | [C₁₄H₂₃N]⁺ (Molecular Ion) |

| 190 | [M - CH₃]⁺ |

| 105 | [C₈H₁₀N]⁺ |

| 91 | [C₇H₇]⁺ |

This interactive table shows potential fragment ions and their corresponding mass-to-charge ratios.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the electron density within the crystal can be constructed, revealing the precise positions of all atoms in the molecule.

For (3-Methylpentan-2-yl)(1-phenylethyl)amine, obtaining a suitable single crystal would allow for the unambiguous determination of:

The exact spatial arrangement of all atoms.

Precise bond lengths and bond angles.

The absolute stereochemistry of the chiral centers, provided the crystallization process allows for the separation of a single enantiomer or diastereomer, or if a chiral resolving agent is co-crystallized.

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unequivocal proof of molecular connectivity, conformation, and, crucially for chiral molecules like (3-Methylpentan-2-yl)(1-phenylethyl)amine, the absolute configuration of its stereocenters.

The process involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal's unit cell. By analyzing this pattern, the electron density map of the molecule can be reconstructed, revealing the precise coordinates of each atom. researchgate.net

For chiral molecules, the determination of absolute configuration is often achieved through the measurement of anomalous dispersion effects. nih.gov When the crystal contains a heavy atom or when using specific X-ray wavelengths (e.g., Cu Kα radiation), the scattering factor of atoms becomes a complex number. mdpi.com This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The analysis of these differences, typically quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry (R/S configuration) at each chiral center. nih.gov

While specific crystallographic data for (3-Methylpentan-2-yl)(1-phenylethyl)amine is not publicly available, a typical analysis would yield the data presented in the illustrative table below.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Chiral Amine This table represents typical data obtained from an SC-XRD experiment and is for illustrative purposes only, as specific data for (3-Methylpentan-2-yl)(1-phenylethyl)amine is not published.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₄H₂₃N | The elemental composition of the molecule. |

| Formula Weight | 205.34 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The specific symmetry group of the crystal, indicating its chirality. |

| a, b, c (Å) | a=8.12, b=10.45, c=15.33 | The dimensions of the unit cell. |

| α, β, γ (°) | α=90, β=90, γ=90 | The angles of the unit cell. |

| Volume (ų) | 1301.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.048 | The theoretical density of the crystal. |

| Flack Parameter | 0.05(7) | A value close to zero indicates the correct absolute configuration is assigned. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques that use polarized light to investigate chiral molecules. Circular Dichroism (CD) spectroscopy is a powerful method for characterizing the enantiomers of a substance. Enantiomers, being non-superimposable mirror images, interact differently with left- and right-circularly polarized light. A CD spectrometer measures this differential absorption, plotting it as a function of wavelength.

The resulting CD spectrum is a unique fingerprint for a specific enantiomer. For a pair of enantiomers, the CD spectra are exact mirror images of each other. For instance, if the (R,R)-enantiomer of (3-Methylpentan-2-yl)(1-phenylethyl)amine produces a positive band (a positive Cotton effect) at a certain wavelength, the (S,S)-enantiomer will produce a negative band of equal magnitude at the same wavelength. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent as the opposing signals cancel out.

This technique is particularly sensitive to the electronic transitions within the molecule that are affected by its chiral environment. In (3-Methylpentan-2-yl)(1-phenylethyl)amine, the phenyl group contains chromophores that absorb in the UV region. The chiral centers adjacent to the phenyl group induce chirality into these electronic transitions, making them CD-active. The resulting spectrum can be used to determine enantiomeric purity and can also be correlated with the absolute configuration through comparison with theoretical calculations or with spectra of structurally similar compounds of known configuration.

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes (e.g., stretching, bending, wagging).

As a secondary amine containing both aliphatic and aromatic components, (3-Methylpentan-2-yl)(1-phenylethyl)amine exhibits several characteristic vibrational bands. orgchemboulder.com

N-H Vibrations: As a secondary amine, a single, weak to medium N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com A broad N-H wagging vibration may also be observed in the 910-665 cm⁻¹ range. orgchemboulder.com